Dibutyl 2-mercaptosuccinate
Description
Structure
2D Structure
Properties
CAS No. |
7529-08-0 |
|---|---|
Molecular Formula |
C12H22O4S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
dibutyl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C12H22O4S/c1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2/h10,17H,3-9H2,1-2H3 |
InChI Key |
CEAVWKAXWLZMFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Dibutyl 2-mercaptosuccinate is primarily recognized for its role as a drug delivery enhancer. Its thiol groups facilitate improved mucoadhesive properties and permeation enhancement in drug formulations.
Mucoadhesive Drug Delivery Systems
- Study Findings : Research indicates that cellulose modified with this compound enhances the oral bioavailability of drugs significantly. For instance, in vivo studies demonstrated an increase in the permeability of enoxaparin, a model drug, by 2.4-fold when combined with this compound compared to the drug in buffer alone .
- Table 1: Oral Bioavailability Comparison
| Formulation Type | Bioavailability (%) | Improvement Factor |
|---|---|---|
| Aqueous Solution (Control) | 0.72 | - |
| Cellulose-Dibutyl Mercaptosuccinate | 8.98 | 12.5 |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity, particularly when used in conjunction with metal nanoparticles like silver and gold. These combinations enhance the efficacy of antimicrobial agents through synergistic effects .
Nanotechnology Applications
The compound plays a vital role in nanotechnology, particularly in the synthesis and stabilization of nanoparticles.
Quantum Dots and Nanocrystals
This compound serves as a stabilizing agent for quantum dots, which are crucial in bioimaging and photonic applications. Its ability to form self-assembled monolayers on gold or silver substrates enhances the optical properties of these nanomaterials .
Case Study: Quantum Dot Stability
- A study highlighted that quantum dots stabilized with this compound exhibited improved stability and biocompatibility compared to those without thiol modification. This stability is essential for their application in biological imaging techniques.
Material Science Applications
In material science, this compound is utilized for surface modification and enhancing polymer properties.
Surface Modification
The compound can modify surfaces to improve adhesion and compatibility with biological tissues or other materials. This property is particularly beneficial in biomedical implants where biocompatibility is critical.
Polymer Blends
This compound is used as a plasticizer in polymer formulations, improving flexibility and processing characteristics. It can be blended with other polymers to enhance mechanical properties while maintaining desired performance characteristics .
Environmental Applications
The compound's ability to chelate heavy metals makes it valuable in environmental remediation efforts.
Heavy Metal Detoxification
Research has shown that this compound can effectively bind heavy metals, facilitating their removal from contaminated environments . This property is leveraged in developing eco-friendly remediation strategies.
Comparison with Similar Compounds
Dibutyl Phthalate (DBP)
- Structure : Ortho-benzenedicarboxylic acid dibutyl ester .
- Physical Properties: Boiling point: 340°C; Density: 1.042–1.049 g/cm³; Log Kow (octanol-water partition coefficient): 4.72–4.88 . High volatility and persistence in environmental matrices .
- Applications : Plasticizer in polymers, solvent in cosmetics .
Dibutyl Sebacate (DBS)
- Structure : Decanedioic acid dibutyl ester .
- Physical Properties :
- Environmental Fate : Low concern for bioaccumulation (BCF < 100) and rapid biodegradation in aquatic systems .
- Toxicity : Demonstrates low acute and chronic aquatic toxicity, leading to its designation as a low-priority substance by the EPA .
Key Comparison (Dibutyl Esters) :
Functional Group Analogs: Succinate Derivatives
Dimethyl 2-Oxosuccinate
Dimethyl 2-Bromosuccinate
Key Comparison (Succinate Derivatives) :
Phosphorus-Containing Analogs
Dibutyl Hydrogen Phosphonate
Zirconium Nitrate Dibutyl Phosphate
- Structure : Phosphate ester complexed with zirconium .
- Behavior : Forms insoluble complexes in organic solvents, impacting industrial processes .
Key Insight : this compound’s sulfur moiety may confer distinct redox activity compared to phosphorus analogs, influencing applications in catalysis or material science.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Dibutyl 2-mercaptosuccinate, and how can purity and yield be optimized during synthesis?
- Methodological Answer : The synthesis typically involves esterification of 2-mercaptosuccinic acid with butanol under acid catalysis. To optimize yield, control reaction temperature (60–80°C) and use excess butanol to drive esterification to completion. Purity can be enhanced via vacuum distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using H NMR (e.g., thiol proton at δ 1.5–1.7 ppm) and HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- NMR : Verify ester and thiol functional groups; compare with literature spectra for known derivatives.
- FTIR : Confirm C=O (1730–1750 cm) and S-H (2550–2600 cm) stretches.
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H] at m/z 249.1.
If spectral discrepancies arise (e.g., unexpected peaks in C NMR), cross-validate with alternative methods like X-ray crystallography or repeat synthesis with stricter anhydrous conditions .
Q. How should researchers design a controlled study to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours). Use Arrhenius kinetics to model stability. Include triplicate samples and a negative control (e.g., inert solvent) to isolate environmental effects .
Advanced Research Questions
Q. How can contradictory literature data on this compound’s reactivity with thiol-specific probes be reconciled?
- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., disulfide formation). Design experiments to:
- Quantify free thiols using Ellman’s assay (λ = 412 nm) under inert atmospheres.
- Compare reactivity in aprotic vs. protic solvents (e.g., DMF vs. ethanol).
- Use computational modeling (DFT) to predict thermodynamic favorability of competing pathways. Publish raw kinetic data in supplementary materials to enable cross-study validation .
Q. What experimental frameworks are recommended for studying the metabolic fate of this compound in microbial systems?
- Methodological Answer : Use isotope tracing (e.g., C-labeled compound) in Advenella mimigardefordensis cultures (see growth curves in ). Collect samples at log and stationary phases for LC-MS metabolomics. Pair with proteomic analysis to identify enzymes (e.g., thioesterases) involved in degradation. Normalize data to biomass (OD) and include abiotic controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
